ABT-384 - 868623-40-9

ABT-384

Catalog Number: EVT-256943
CAS Number: 868623-40-9
Molecular Formula: C25H34F3N5O2
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-384 has been used in trials studying the treatment of Alzheimer's Disease.
Overview

ABT-384 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in the metabolism of glucocorticoids, particularly cortisol. This compound has been investigated primarily for its potential therapeutic effects in cognitive impairment associated with Alzheimer's disease. By inhibiting the regeneration of active cortisol from its inactive form, ABT-384 aims to mitigate the effects of hypercortisolism, which is hypothesized to contribute to cognitive decline in patients with Alzheimer's disease .

Source and Classification

ABT-384 was developed by Abbott Laboratories and is classified as a small molecule drug. It specifically targets the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is involved in the metabolism of glucocorticoids. The compound's chemical structure and composition have been detailed in various studies and patent filings, indicating its potential utility in treating conditions related to elevated cortisol levels .

Synthesis Analysis

The synthesis of ABT-384 involves several complex chemical reactions designed to yield a potent and selective inhibitor of the target enzyme. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further chemical transformations.
  2. Key Reactions: The synthesis may involve various reactions such as amination, acylation, and cyclization to construct the core structure of ABT-384.
  3. Purification: After synthesis, the compound undergoes purification steps, including crystallization or chromatography, to isolate the desired product from by-products and unreacted materials .

Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) are often proprietary but are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of ABT-384 can be described using its chemical formula and three-dimensional conformation:

  • Chemical Formula: C20H27N5O4
  • Molecular Weight: Approximately 393.46 g/mol
  • Structural Features: The compound contains multiple functional groups including amines and carboxylic acids that are essential for its biological activity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets .

Chemical Reactions Analysis

ABT-384 undergoes various chemical reactions during its metabolic processing within the body:

  1. Metabolism: Once administered, ABT-384 is metabolized primarily in the liver. The metabolic pathways involve oxidation and conjugation reactions that transform ABT-384 into its active and inactive metabolites.
  2. Analytical Methods: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify ABT-384 and its metabolites in biological samples like plasma and cerebrospinal fluid .

These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of ABT-384.

Mechanism of Action

ABT-384 functions by selectively inhibiting the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which converts cortisone (inactive) into cortisol (active). By blocking this conversion, ABT-384 effectively reduces local concentrations of active cortisol in tissues, particularly in the brain. This mechanism is thought to alleviate symptoms associated with hypercortisolism, thereby potentially improving cognitive function in patients with Alzheimer's disease .

Data Supporting Mechanism

Clinical trials have shown that while ABT-384 did not significantly improve cognitive scores compared to placebo or donepezil (another Alzheimer's treatment), it demonstrated safety profiles consistent with other glucocorticoid modulators .

Physical and Chemical Properties Analysis

ABT-384 exhibits several notable physical and chemical properties:

These properties are essential for formulating effective pharmaceutical preparations and determining appropriate dosing strategies .

Applications

ABT-384's primary application lies in the treatment of cognitive impairment associated with Alzheimer's disease. Although clinical trials have not demonstrated significant efficacy in improving cognitive function compared to existing treatments like donepezil, ongoing research continues to explore its potential benefits in other conditions characterized by dysregulated cortisol levels.

Additionally, research into similar compounds may lead to advancements in understanding glucocorticoid modulation's role in various neurodegenerative diseases .

Mechanistic Insights into 11β-HSD1 Inhibition by ABT-384

Enzymatic Target Specificity and Cortisol Regulation Dynamics

ABT-384 represents a potent and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1), exhibiting nanomolar affinity against human, rodent, and primate isoforms of the enzyme. This inhibitor specifically targets HSD-1's reductase activity, which converts inactive cortisone into biologically active cortisol within tissues. The enzyme specificity of ABT-384 is remarkable, demonstrating minimal activity against the closely related isoform 11β-HSD2 (which catalyzes the reverse reaction) and other steroid-metabolizing enzymes, thereby minimizing off-target effects [1] [4].

The cortisol regulation dynamics mediated by ABT-384 were elegantly characterized using stable isotope tracer methodology. In clinical studies, researchers administered [9,11,12,12-²H₄] cortisol (D4 cortisol) to healthy male volunteers during continuous infusion protocols. They measured the appearance of [9,12,12-²H₃] cortisol (D3 cortisol), which is exclusively formed through the sequential action of HSD-2 (dehydrogenase) followed by HSD-1 (reductase). This isotopic tracing approach allowed precise quantification of HSD-1 activity in both peripheral tissues and the central nervous system (CNS) following ABT-384 administration [1] [2].

Table 1: Peripheral and CNS HSD-1 Inhibition by ABT-384 Dose Levels

Daily Dose (mg)Peripheral Inhibition (%)CNS Inhibition StatusKey Observations
1 mg≥81%PartialDetectable D3 cortisol formation in CSF
≥2 mg≥88%CompleteNo detectable D3 cortisol in CSF
10-50 mg>90%CompleteFull inhibition maintained up to 40h post-dose

The tissue-specific inhibition profile revealed critical insights:

  • Peripheral Inhibition: Daily dosing of 1 mg ABT-384 achieved ≥81% peripheral HSD-1 inhibition, while doses ≥2 mg maintained ≥88% inhibition. This was quantified through plasma measurements of D3 cortisol, reflecting predominantly hepatic HSD-1 activity [1] [2].
  • CNS Inhibition: Complete inhibition of CNS HSD-1 activity occurred at doses ≥2 mg daily, demonstrated by the absence of D3 cortisol in cerebrospinal fluid (CSF) samples collected during continuous 48-hour sampling periods. Partial CNS inhibition was observed at 1 mg daily [1] [9].
  • Temporal Dynamics: CNS inhibition exhibited strong hysteresis relative to plasma drug concentrations, with inhibition persisting longer than predicted from pharmacokinetic parameters alone. This effect correlated with maximum post-dose plasma concentrations of ABT-384 and its active metabolites [1] [2].

Allosteric Modulation vs. Competitive Inhibition Mechanisms

ABT-384 functions through competitive inhibition rather than allosteric modulation. This mechanistic distinction is crucial for understanding its pharmacological profile. As a competitive inhibitor, ABT-384 directly competes with the endogenous substrate (cortisone) for binding to the catalytic site of HSD-1, thereby preventing the enzymatic conversion to cortisol [1] [4].

Key aspects of its inhibition mechanism include:

  • Active Metabolites Contribution: The adamantane-1-carboxylic acid amide moiety of ABT-384 undergoes hydrolysis to form a carboxylic acid metabolite, while the piperazine ring undergoes oxidative metabolism. Crucially, these major metabolites retain potent HSD-1 inhibitory activity, contributing significantly to the overall pharmacological effect. This metabolic activation extends the functional inhibition beyond the parent compound's pharmacokinetic profile [1] [2].
  • Kinetic Parameters: The rapid association (Kon ≈ 8.43 nM⁻¹h⁻¹) and slow dissociation (Koff ≈ 0.229 h⁻¹) kinetics observed with structurally similar HSD-1 inhibitors (e.g., SPI-62) suggest tight, sustained binding to the enzymatic target. These kinetic properties likely contribute to the observed hysteresis between plasma concentrations and CNS effects in ABT-384 [8].
  • Contrast with Allosteric Modulators: Unlike allosteric modulators of other targets (e.g., type I/II PAMs of α7 nicotinic receptors which bind transmembrane domains to potentiate channel activation [3], or negative allosteric modulators of AMPA receptors that decouple ligand-binding domains from ion channels [5]), ABT-384 acts directly at HSD-1's catalytic site. This competitive mechanism provides concentration-dependent inhibition without altering the enzyme's conformational dynamics beyond substrate blockade [1] [4].

The functional consequence of this competitive inhibition is the disruption of local cortisol regeneration in target tissues without affecting systemic cortisol levels through HPA axis disruption when dosed appropriately. This tissue-specificity offers a therapeutic advantage by potentially mitigating systemic side effects associated with global glucocorticoid suppression [1] [9].

Structural Determinants of HSD-1 Binding Affinity

The exceptional binding affinity of ABT-384 (Ki = 0.1-2.7 nM across rodent, monkey, and human HSD-1) originates from specific structural motifs that enable optimal interactions with the enzyme's binding pocket [4]. Analysis of its chemical architecture reveals critical determinants:

Table 2: Structural Features of ABT-384 and Their Binding Implications

Structural MotifChemical PropertiesBinding Implications
Adamantane-1-carboxamideHigh lipophilicity, rigid cageEnhances membrane permeability; anchors to hydrophobic regions
Trifluoromethyl-benzimidazoleElectron-withdrawing groupForms halogen bonds/hydrophobic interactions with binding pocket
Piperazine ringBasic nitrogen centersFacilitates solubility; may form salt bridges with acidic residues
Stereospecific centersChiral carbon configurationOptimal 3D orientation for complementary binding
  • Adamantane Scaffold: The bulky hydrophobic adamantane group likely interacts with hydrophobic subpockets in HSD-1's catalytic site. This moiety contributes significantly to binding energy through van der Waals interactions and conformational restraint. Its hydrolysis to a carboxylic acid metabolite maintains inhibitory potency, suggesting the binding pocket accommodates both forms through adaptive interactions [1] [4].
  • Electron-Deficient Aromatic System: The trifluoromethyl-substituted benzimidazole component provides electron-withdrawing properties that may engage in halogen bonding or dipole-dipole interactions with backbone carbonyls or side-chain residues in the active site. The fluorine atoms' small size and high electronegativity enable these specific interactions without steric hindrance [1] [4].
  • Stereochemical Precision: The chiral centers in ABT-384's structure confer stereospecificity to binding. The specific spatial orientation of functional groups likely enables optimal complementarity with asymmetric residues within HSD-1's substrate-binding cleft, explaining its nanomolar affinity [1] [4].
  • Metabolite Retention of Activity: The structural similarity between ABT-384 and its active metabolites (carboxylic acid derivative and piperazine metabolites) allows persistent occupation of the catalytic site. This explains the prolonged enzymatic inhibition despite declining plasma concentrations of the parent compound [1] [8].

Comparative structural analyses with other HSD-1 inhibitors suggest that ABT-384's adamantane-piperazine scaffold achieves superior tissue penetration (particularly across the blood-brain barrier) relative to bulkier inhibitors, explaining its unique efficacy in CNS inhibition at low doses. Molecular modeling studies of homologous inhibitors indicate that the compact, rigid structure minimizes entropic penalties upon binding, contributing to its picomolar effective affinity in cellular contexts [1] [4] [9].

Table 3: ABT-384 Compound Summary

PropertyDescription
Chemical NameNot specified in available sources
SynonymsABT-384
CAS Number868623-40-9
Molecular FormulaC₂₅H₃₄F₃N₅O₂
Molecular Weight493.56 g/mol
Primary MechanismCompetitive inhibition of 11β-HSD1 reductase
Key Structural MotifsAdamantane-1-carboxamide, Trifluoromethyl-benzimidazole, Piperazine

Properties

CAS Number

868623-40-9

Product Name

ABT-384

IUPAC Name

4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide

Molecular Formula

C25H34F3N5O2

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35)

InChI Key

CLHMYBJIOZXCEX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ABT-384
N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.